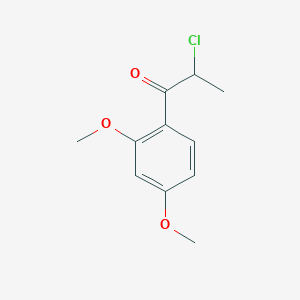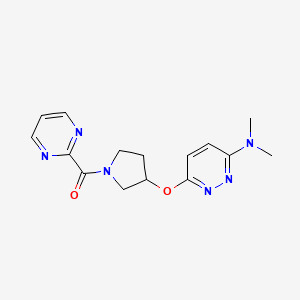![molecular formula C21H22N4O6 B2514419 ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005304-50-6](/img/structure/B2514419.png)
ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is an intriguing organic compound that finds relevance in multiple domains such as chemistry, biology, medicine, and industry. This compound possesses a complex molecular structure characterized by the presence of multiple functional groups, making it a valuable subject for scientific research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Core Structure
Reaction: : This step involves the condensation of 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl with appropriate acylating agents.
Conditions: : The reaction is typically performed under acidic or basic conditions with a suitable solvent like dichloromethane or ethanol.
Acetylation and Formation of Amide Linkage
Reaction: : Acetylation of intermediate compounds followed by reaction with 2-amino-benzoic acid derivatives to form the amide bond.
Conditions: : This step may require the use of coupling agents like EDCI or DCC under anhydrous conditions to facilitate amide bond formation.
Industrial Production Methods
In industrial settings, the production may involve more streamlined processes that maximize yield and purity while minimizing costs. This typically involves:
Use of continuous flow reactors for consistent reaction conditions.
Application of advanced purification techniques like recrystallization or chromatography for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the ethoxy or methyl groups.
Reduction: : Reduction processes might target the carbonyl groups present in the pyrimidine ring.
Substitution: : The aromatic ring and amide functionality allow for various substitution reactions, introducing different functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used. Typically, modified versions of the original compound with altered functional groups are the result.
Scientific Research Applications
Chemistry: : This compound is often used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : It may act as a ligand or inhibitor in enzyme assays, studying enzyme kinetics and binding properties.
Industry: : Utilized in the manufacture of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The compound's mechanism of action involves several molecular interactions:
Molecular Targets: : Typically targets enzymes or receptors with high affinity due to its complex structure.
Pathways Involved: : The exact pathways depend on the specific application, but often involve modulation of enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminobenzoate
5-ethoxy-2,4-dioxo-1,2-dihydropyrimidine derivatives
Acylated pyridopyrimidine compounds
Uniqueness
The combination of ethoxy and acetamido groups confers unique properties in terms of solubility, reactivity, and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-4-30-15-10-11-22-18-17(15)19(27)25(21(29)24(18)3)12-16(26)23-14-9-7-6-8-13(14)20(28)31-5-2/h6-11H,4-5,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHUGXFZPUCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)




![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)
![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2514356.png)
![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)
![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)
